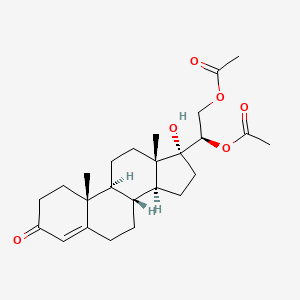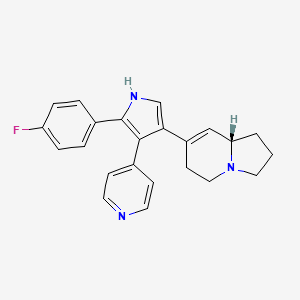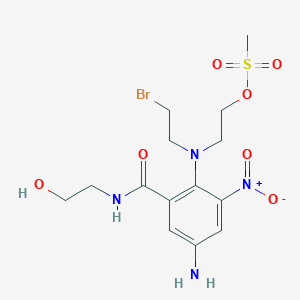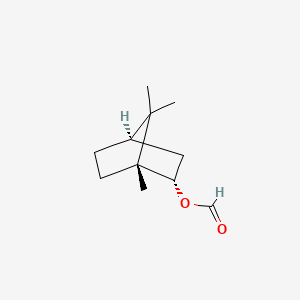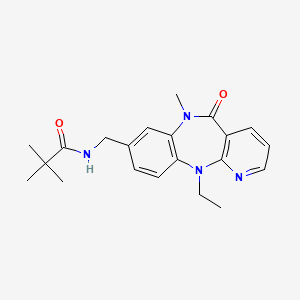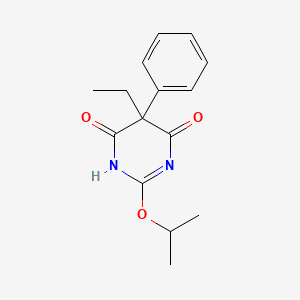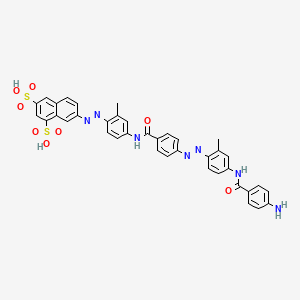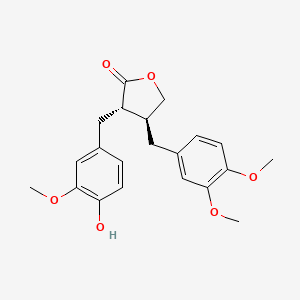
Arctigenin, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Arctigenin is a naturally occurring lignan found in various plants, particularly in the seeds of Arctium lappa (greater burdock). It has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound’s unique structure and pharmacological potential make it a subject of extensive research in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Arctigenin typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the oxidative coupling of coniferyl alcohol derivatives, followed by cyclization and reduction steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of (+)-Arctigenin can be achieved through both extraction from natural sources and chemical synthesis. Extraction involves isolating the compound from plant materials using solvents like ethanol or methanol, followed by purification processes such as chromatography. Chemical synthesis, on the other hand, allows for large-scale production with controlled purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: (+)-Arctigenin undergoes various chemical reactions, including:
Oxidation: This reaction can convert (+)-Arctigenin into its oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can modify the functional groups within the molecule, typically using reagents like sodium borohydride.
Substitution: Substitution reactions can introduce different functional groups into the molecule, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled pH and temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of catalysts or under specific temperature conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (+)-Arctigenin, each with potentially different biological activities and properties.
Applications De Recherche Scientifique
(+)-Arctigenin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lignan biosynthesis and for developing synthetic methodologies.
Biology: Investigated for its role in plant defense mechanisms and its interactions with various biological molecules.
Medicine: Explored for its potential therapeutic effects against cancer, viral infections, and inflammatory diseases. Studies have shown that (+)-Arctigenin can induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
Mécanisme D'action
The mechanism of action of (+)-Arctigenin involves multiple molecular targets and pathways:
Anti-Cancer: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. It also inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Anti-Inflammatory: (+)-Arctigenin reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.
Anti-Viral: It inhibits viral replication by interfering with viral RNA synthesis and protein translation.
Comparaison Avec Des Composés Similaires
(+)-Arctigenin is unique among lignans due to its specific structure and biological activities. Similar compounds include:
Matairesinol: Another lignan with anti-cancer and anti-inflammatory properties, but with different molecular targets.
Secoisolariciresinol: Known for its antioxidant and estrogenic activities, differing in its mechanism of action from (+)-Arctigenin.
Pinoresinol: Exhibits anti-microbial and anti-inflammatory effects, but with a distinct chemical structure and activity profile.
Propriétés
Numéro CAS |
84413-77-4 |
|---|---|
Formule moléculaire |
C21H24O6 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m1/s1 |
Clé InChI |
NQWVSMVXKMHKTF-CVEARBPZSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)O)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


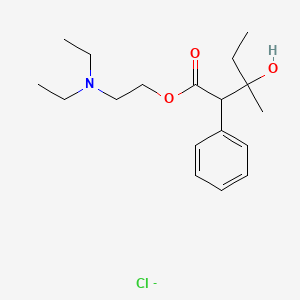
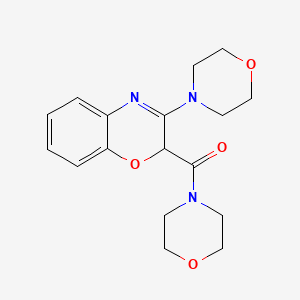
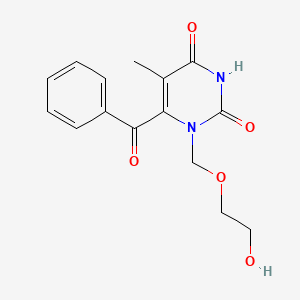
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)

